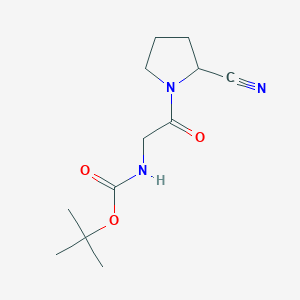
3,5-Dichloro-4-methylbenzyl alcohol
Descripción general
Descripción
3,5-Dichloro-4-methylbenzyl alcohol is an organic compound with the molecular formula C8H8Cl2O and a molecular weight of 191.06 . It is a type of alcohol, which means it contains a hydroxyl functional group (-OH) attached to a carbon atom .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-4-methylbenzyl alcohol consists of a benzyl group (a benzene ring attached to a CH2 group) with two chlorine atoms and one methyl group attached to the benzene ring, and a hydroxyl group attached to the CH2 group .Chemical Reactions Analysis
Alcohols, including 3,5-Dichloro-4-methylbenzyl alcohol, undergo various chemical reactions, mainly at the functional group. Two major types of reactions are dehydration and oxidation . In dehydration, an alcohol can form an alkene and water in the presence of a catalyst . In oxidation, alcohols can produce aldehydes and ketones, which upon further oxidation give carboxylic acids .Aplicaciones Científicas De Investigación
Protecting Group for Carboxylic Acids : 3,5-Dichloro-4-methylbenzyl alcohol has been studied as a protecting group for carboxylic acids. Research demonstrated its utility in hydrolysis reactions, compatible with functional groups vulnerable to reductive debenzylation (Yoo, Kim Hye, & Kyu, 1990).
Biotransformation in Environmental Chemistry : The compound's role in environmental chemistry was explored in a study investigating the biotransformation of 3,5-dichloro-p-anisyl alcohol under anaerobic conditions, showing its conversion into various products (Verhagen, Swarts, Wijnberg, & Field, 1998).
In Organic Synthesis : Another study focused on the reduction of 3,5-dicholo-4-hydroxybenzoic acid to 3,5-dicholo-4-hydroxybenzyl alcohol, exploring the potential of this transformation in organic synthesis (Ritmaleni, Notario, & Yuliatun, 2013).
Orthogonal Alcohol Deprotection in Chemistry : The potential for orthogonal alcohol deprotection using 3,5-Dichloro-4-methylbenzyl alcohol derivatives was illustrated in a study, offering novel strategies in organic compound synthesis (Ikeuchi, Murasawa, Ohara, & Yamada, 2019).
Photocatalytic Oxidation : Its derivatives were also used in research on photocatalytic oxidation, showing high conversion and selectivity in the formation of corresponding aldehydes (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).
Chemoselective Hydroxylations : The compound was involved in research demonstrating chemoselective hydroxylations of substituted toluenes, offering an environmentally friendly method for the preparation of benzyl alcohols (Dai, Wu, Wang, Chen, & Li, 2010).
Enzyme Inhibition Studies : 3,5-Dichloro-4-methylbenzyl alcohol has been identified for its inhibitory activity towards chitin synthase, an enzyme, highlighting its biochemical significance (Pfefferle, Anke, Bross, & Steglich, 1990).
Propiedades
IUPAC Name |
(3,5-dichloro-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWMLOYTXIJTNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-methylbenzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1403267.png)


